Dibenzothiophene 5-oxide

Descripción

Significance of Dibenzothiophene (B1670422) 5-oxide in Organosulfur Chemistry Research

Dibenzothiophene 5-oxide is a key molecule in the study of organosulfur chemistry due to its multifaceted reactivity and relevance in both industrial and biological processes. As a partially oxidized derivative of dibenzothiophene, a common sulfur-containing compound found in fossil fuels, DBTO serves as a crucial intermediate in oxidative desulfurization (ODS) processes aimed at producing cleaner fuels. taylorandfrancis.comresearchgate.netscielo.org.za The oxidation of dibenzothiophene to its sulfoxide (B87167) and subsequently to the sulfone is a primary strategy for removing sulfur from petroleum fractions. taylorandfrancis.comscielo.org.za

In the realm of synthetic chemistry, the sulfoxide group in DBTO acts as a versatile functional handle. It can be used as a directing group to achieve selective C-H functionalization at positions that are otherwise difficult to access, enabling the synthesis of complex substituted dibenzothiophenes. rsc.orgnih.govmanchester.ac.uk For instance, the sulfoxide can direct metalation to the C4 position, which can then be further elaborated. rsc.orgnih.gov Furthermore, the S-O bond in DBTO can be activated to introduce a variety of functional groups, expanding its utility in creating diverse molecular architectures. qs-gen.comtus.ac.jp

The photochemical properties of this compound are also of significant interest. Upon irradiation with UV light, DBTO can release atomic oxygen, a highly reactive species. qs-gen.comtus.ac.jp This property has been explored for applications such as DNA cleavage and the oxidation of enzymes, highlighting its potential in chemical biology. qs-gen.comtus.ac.jp Researchers also study DBTO to understand fundamental reaction mechanisms in organic chemistry, particularly those involving organosulfur compounds. solubilityofthings.com

Historical Context of this compound Studies

The study of dibenzothiophene and its derivatives has a long history. Early investigations into the chemistry of this compound date back to the mid-20th century. For example, research published in the 1950s explored the reactions of DBTO with reagents like bromine and n-butyllithium, laying the groundwork for understanding its fundamental reactivity. acs.orgacs.org These early studies focused on the basic chemical transformations of the molecule, such as electrophilic substitution and metalation reactions.

The development of analytical techniques over the decades has allowed for a more in-depth characterization of DBTO and its reaction products. The 4S pathway for microbial desulfurization of dibenzothiophene, where DBTO is a key intermediate, was first reported in 1993. taylorandfrancis.com This discovery was a significant milestone, highlighting the biological relevance of this compound and opening up new avenues of research in biodesulfurization. taylorandfrancis.com

Current Research Landscape and Future Directions for this compound

The current research on this compound is vibrant and continues to expand into new areas. A major focus remains on developing more efficient and selective methods for its synthesis and utilization. qs-gen.com For example, a recent two-step method involving a Suzuki-Miyaura coupling followed by intramolecular electrophilic sulfinylation has been developed for the synthesis of polysubstituted dibenzothiophene oxides, which were previously difficult to obtain. qs-gen.comtus.ac.jp

Another active area of research is the metal-free C-H functionalization of dibenzothiophenes using DBTO as a precursor. manchester.ac.uk This approach avoids the use of expensive and potentially toxic transition metal catalysts, aligning with the principles of green chemistry. manchester.ac.uk The development of these methods allows for the synthesis of novel C1-arylated dibenzothiophenes. manchester.ac.uk

Future research is expected to further exploit the unique reactivity of the S-O bond in DBTO for the development of novel catalytic cycles and synthetic methodologies. Its application in materials science is also an emerging field, with derivatives of dibenzothiophene-S,S-dioxide (the further oxidized form of DBTO) being investigated for use in organic field-effect transistors. mdpi.com The potential of DBTO and its derivatives in chemical biology as sources of reactive oxygen species or as scaffolds for biologically active molecules is also a promising area for future exploration. qs-gen.comtus.ac.jp

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈OS |

| Molecular Weight | 200.26 g/mol nist.gov |

| Appearance | Crystalline solid solubilityofthings.com |

| Color | Colorless to light yellow or pale cream solubilityofthings.com |

| Melting Point | 176 °C (449.15 K) solubilityofthings.com |

| Boiling Point | 383 °C (656.15 K) solubilityofthings.com |

| Density | 1.298 g/cm³ solubilityofthings.com |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

|---|---|

| ¹H NMR (CDCl₃) | δ (ppm): 7.97, 7.79, 7.58, 7.48 chemicalbook.comorgsyn.org |

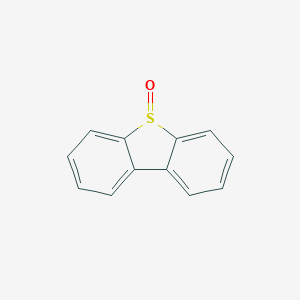

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

dibenzothiophene 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8OS/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDPCAMPVQYGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3S2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074422 | |

| Record name | Dibenzothiopene 5-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-23-6 | |

| Record name | Dibenzothiophene sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzothiophene 5-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzothiophene 5-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzothiopene 5-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBENZOTHIOPHENE 5-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J64H8M52D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of Dibenzothiophene 5 Oxide

Chemo- and Regioselective Synthesis of Dibenzothiophene (B1670422) 5-oxide Derivatives

The selective introduction of functional groups onto the dibenzothiophene scaffold, particularly the controlled oxidation of the sulfur atom, is crucial for modulating its electronic and biological properties. The following subsections detail modern approaches to achieve this, ranging from catalytic oxidations to novel cyclization strategies.

The direct oxidation of dibenzothiophene (DBT) is a primary route to obtaining dibenzothiophene 5-oxide. Achieving high selectivity for the sulfoxide (B87167) over the sulfone (dibenzothiophene 5,5-dioxide) is a key challenge that has been addressed through various innovative catalytic, photochemical, and enzymatic systems.

A variety of catalytic systems have been developed to facilitate the selective oxidation of dibenzothiophene to its corresponding 5-oxide. These systems often employ metal-based catalysts and various oxidants under controlled reaction conditions to achieve high conversion and selectivity.

Composite layered double hydroxide-metal oxide catalysts, such as Ni/Al-TiO2 and Ni/Al-ZnO, have demonstrated high efficiency in the oxidative desulfurization of dibenzothiophene. sciencetechindonesia.com In a typical reaction, these heterogeneous catalysts can achieve nearly 100% conversion of dibenzothiophene. sciencetechindonesia.com The optimal conditions for this conversion are reported to be a reaction time of 30 minutes, a catalyst dosage of 0.25 g, and a temperature of 50°C in an n-hexane solvent. sciencetechindonesia.com These catalysts are also reusable, maintaining over 80% conversion after three catalytic cycles. sciencetechindonesia.com

Electrochemical catalysis offers another avenue for the oxidation of dibenzothiophene. Materials such as gold, glassy carbon, nickel, palladium, and platinum have been evaluated as electrochemical catalysts. chemrxiv.org Gold has been identified as a particularly selective catalyst for the formation of this compound in the presence of water, with a Faradaic efficiency of 87.9%. chemrxiv.org

Molybdenum and tungsten-based catalysts have also been extensively studied. For instance, molybdenum supported on modified medicinal stone (Mo/MMS) has been used for catalytic oxidative desulfurization, achieving a 97.5% removal rate of dibenzothiophene within 60 minutes at 100°C. hnu.edu.cn The oxidation of dibenzothiophene to dibenzothiophene sulfone has been studied using molybdenum (VI) oxide, tungsten (VI) oxide, and their mixtures. utrgv.edu

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Reaction Time | Conversion/Yield | Reference |

| Ni/Al-TiO2 | Not Specified | n-hexane | 50 | 30 min | 99.88% | sciencetechindonesia.com |

| Ni/Al-ZnO | Not Specified | n-hexane | 50 | 30 min | 99.90% | sciencetechindonesia.com |

| Gold (Au) Electrode | Electrochemical (with 2M water) | Not Specified | Not Specified | Not Specified | 87.9% Faradaic Efficiency | chemrxiv.org |

| Mo/MMS | Not Specified | Model Oil | 100 | 60 min | 97.5% | hnu.edu.cn |

| Molybdenum (VI) oxide | Not Specified | Not Specified | 140-170 | 4 hours | Not Specified | utrgv.edu |

| Tungsten (VI) oxide | Not Specified | Not Specified | 140-170 | 4 hours | Not Specified | utrgv.edu |

Photochemical methods provide an alternative, often milder, approach to the synthesis of this compound. These reactions typically involve the use of a photocatalyst that, upon irradiation with light of a suitable wavelength, generates reactive oxygen species that oxidize the sulfur atom of dibenzothiophene.

Titanium dioxide (TiO₂), particularly in its Degussa P25 form, is a commonly employed photocatalyst for the oxidation of dibenzothiophene. bg.ac.rs The process is effective in reducing sulfur levels to below 10 ppm. capes.gov.br The photocatalytic oxidation is typically initiated by UV radiation. bg.ac.rs The efficiency of these systems can be enhanced by modifying the TiO₂ catalyst, for instance, by doping with graphene. bg.ac.rs

| Photocatalyst | Light Source | Solvent | Key Findings | Reference |

| TiO₂ Degussa P25 | UV Radiation | Not Specified | Effective in transforming and degrading organosulfur compounds. | bg.ac.rs |

| TiO₂/hectorite thin films | 254 nm and 300 nm | Tetradecane | Effective in reducing sulfur levels to below 10 ppm. | capes.gov.br |

| Graphene-modified TiO₂ | UV Radiation | Not Specified | Investigated to enhance photocatalytic efficiency. | bg.ac.rs |

Enzymatic S-oxidation represents a green and highly selective method for the synthesis of sulfoxides. This approach utilizes enzymes, often from microorganisms, to catalyze the oxidation of the sulfur atom in dibenzothiophene. While the broader field of biodesulfurization, which involves the use of microorganisms to remove sulfur from fuels, is well-established, specific details on the enzymatic synthesis of this compound are an area of ongoing research. scielo.org.za

Recent advancements in synthetic organic chemistry have led to the development of novel strategies for constructing the this compound core through cyclization reactions. These methods offer greater flexibility in introducing a variety of substituents onto the aromatic framework.

A novel and efficient two-step method has been developed for the synthesis of diverse dibenzothiophene 5-oxides. rsc.orgrsc.org This strategy commences with a bromine-selective Suzuki-Miyaura cross-coupling reaction between a 2-bromoaryl-substituted sulfinate ester and an arylboronic acid. rsc.orgrsc.org This is followed by an intramolecular electrophilic sulfinylation, which is activated by triflic anhydride (B1165640) (Tf₂O), to construct the thiophene (B33073) ring with an oxidized sulfur atom. rsc.orgrsc.org This method allows for the synthesis of dibenzothiophene S-oxides with a wide range of functional groups. rsc.org For example, the reaction of methyl 2-bromobenzenesulfinate with various arylboronic acids, followed by treatment with triflic anhydride, yields the corresponding substituted dibenzothiophene 5-oxides in good yields. researchgate.net

| Reactant 1 (Sulfinate Ester) | Reactant 2 (Arylboronic Acid) | Key Reagents | Product | Yield | Reference |

| Methyl 2-bromobenzenesulfinate | Phenylboronic acid | Pd catalyst, Tf₂O | This compound | Excellent | researchgate.net |

| Methyl 2-bromobenzenesulfinate | 4-Methoxyphenylboronic acid | Pd catalyst, Tf₂O | 2-Methoxythis compound | Not specified | rsc.org |

| Methyl 2-bromobenzenesulfinate | 3-Methylphenylboronic acid | Pd catalyst, Tf₂O | 3-Methylthis compound | Not specified | rsc.org |

Novel Cyclization and Ring-Closure Strategies for this compound

Ring Closure of 2-Diphenylsulfinyl Acid to this compound

The synthesis of this compound can be achieved through the intramolecular cyclization of a 2-diphenylsulfinyl acid derivative. While direct acid-catalyzed cyclization of 2-diphenylsulfinyl acid itself is not a commonly cited method, analogous transformations involving related biphenyl (B1667301) precursors provide insight into this synthetic strategy. A more prevalent and efficient modern approach involves a two-step process: the Suzuki-Miyaura cross-coupling of a 2-bromoaryl sulfinate ester with an arylboronic acid, followed by an electrophilic cyclization of the resulting biaryl sulfinate ester. elsevierpure.com

This process begins with the palladium-catalyzed coupling, which selectively forms the C-C bond of the biphenyl scaffold while leaving the sulfinate ester group intact. The subsequent cyclization is induced by an electrophilic activator, such as trifluoromethanesulfonic anhydride (Tf₂O). This activator reacts with the sulfinate ester to generate a highly reactive intermediate that undergoes intramolecular electrophilic aromatic substitution, leading to the formation of the this compound ring system. researchgate.net This methodology offers a versatile route to a variety of substituted dibenzothiophene 5-oxides.

Table 1: Optimization of Electrophilic Cyclization Conditions researchgate.net

| Entry | Activator (equiv) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Tf₂O (1.1) | CH₂Cl₂ | -78 to 0 | 58 |

| 2 | Tf₂O (1.1) | CH₂Cl₂ | 0 | 91 |

| 3 | Tf₂O (2.0) | CH₂Cl₂ | 0 | 99 |

| 4 | TfOH (2.0) | CH₂Cl₂ | 0 | 45 |

| 5 | Tf₂O (2.0) | Toluene | 0 | 0 |

| 6 | Tf₂O (2.0) | Et₂O | 0 | 99 |

Functionalization of this compound

The this compound core can be further modified through various functionalization strategies, primarily involving C-H bond activation and transformations via the S-O bond.

Transition metal-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of aromatic compounds. In the case of this compound, the sulfoxide group can act as a directing group, facilitating regioselective C-H functionalization. Palladium and rhodium complexes are commonly employed catalysts for these transformations. For instance, palladium-catalyzed direct arylation allows for the introduction of aryl groups at specific positions on the this compound backbone.

While direct C-H functionalization of this compound is an area of ongoing research, studies on the closely related dibenzothiophene S,S-dioxide have demonstrated the feasibility of palladium-catalyzed C2-selective direct arylation with arylboronic acids. wikipedia.orgorganic-chemistry.org This suggests that similar strategies could be applicable to the 5-oxide derivative. The general mechanism for such reactions involves the formation of a palladacycle intermediate through C-H activation, followed by transmetalation with the arylboronic acid and reductive elimination to yield the arylated product.

Rhodium-catalyzed C-H activation offers another avenue for functionalization. These reactions often proceed via a chelation-assisted mechanism where the sulfoxide oxygen coordinates to the metal center, directing the activation of a nearby C-H bond. elsevierpure.comnih.gov This approach can be utilized for various transformations, including olefination and amination.

The S-O bond in this compound can be activated by electrophilic reagents, such as trifluoroacetic anhydride (TFAA), to initiate a variety of chemical transformations. A key reaction manifold proceeding through S-O bond activation is the interrupted Pummerer reaction. researchgate.netorganic-chemistry.org In this process, the activated sulfoxide is trapped by a nucleophile, such as a phenol (B47542) or a silyl (B83357) enol ether, to form a sulfonium (B1226848) salt intermediate. This intermediate can then undergo further reactions, such as sigmatropic rearrangements, leading to the formation of new C-C bonds.

A notable application of this strategy is the metal-free C1-selective arylation of dibenzothiophenes. organic-chemistry.org Activation of this compound with TFAA in the presence of a phenol leads to the formation of an aryloxysulfonium salt. This intermediate is proposed to undergo a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to afford the C1-arylated dibenzothiophene product. This method provides a valuable alternative to transition metal-catalyzed cross-coupling reactions.

Table 2: Examples of Interrupted Pummerer Reactions with Dibenzothiophene S-oxides organic-chemistry.org

| Entry | Nucleophile | Activator | Product |

| 1 | Phenol | TFAA | C1-Arylated Dibenzothiophene |

| 2 | Allylsilane | TFAA | C1-Allylated Dibenzothiophene |

| 3 | Propargylsilane | TFAA | C1-Propargylated Dibenzothiophene |

Reaction Mechanisms Involving this compound

Understanding the reaction mechanisms of this compound is crucial for controlling its reactivity and developing new synthetic applications.

This compound is an intermediate in the oxidation of dibenzothiophene to dibenzothiophene 5,5-dioxide (a sulfone). This transformation is of significant interest in the context of oxidative desulfurization (ODS) processes for fuels. The oxidation is typically carried out using various oxidizing agents, such as hydrogen peroxide, in the presence of a catalyst.

The mechanism involves the nucleophilic attack of the sulfur atom in this compound on the active oxidizing species, which is often a peroxo-metal complex formed from the catalyst and the oxidant. This leads to the formation of the corresponding sulfone. The rate of this oxidation step is generally faster than the initial oxidation of dibenzothiophene to the sulfoxide.

Table 3: Catalysts Used in the Oxidation of Dibenzothiophene Derivatives

| Catalyst | Oxidant | Solvent | Temperature (°C) |

| Mo/MMS | H₂O₂ | Model Oil | 100 |

| WO₃ | Air | Decalin | 120-150 |

| NiO-Ps | H₂O₂ | n-dodecane | 60 |

Cleavage of the C-S bonds in dibenzothiophene derivatives is a key step in desulfurization processes and can also be harnessed for synthetic transformations. This can be achieved through transition-metal mediated or photochemical methods.

Transition-metal complexes, particularly those of nickel and ruthenium, can mediate the cleavage of C-S bonds in dibenzothiophenes. researchgate.net The mechanism often involves the oxidative addition of the C-S bond to the metal center, forming a thiametallacycle intermediate. Subsequent reactions, such as hydrogenolysis or reductive elimination, can lead to the formation of biphenyl and a metal sulfide (B99878) complex. While much of the research has focused on dibenzothiophene and its sulfone, the principles are applicable to the 5-oxide derivative.

Photochemical methods also offer a route to C-S bond cleavage. The photolysis of dibenzothiophene S-oxide derivatives in aqueous media can lead to deoxygenation and, under certain conditions, C-S bond scission. The mechanism is pH-dependent. Under basic conditions, photoinduced electron transfer can form a hydroxysulfuranyl radical that decomposes via heterolytic S-O cleavage. At neutral or acidic pH, a direct S-O bond scission mechanism is proposed. The photochemistry of these compounds can be complex and wavelength-dependent.

Mechanisms of C-S Bond Cleavage in this compound Derivatives

Enzymatic Pathways and Flavin-N5-oxide Intermediates

The biological transformation of dibenzothiophene, a persistent organosulfur pollutant found in fossil fuels, often involves its oxidation to this compound (DBTO) as a key intermediate step. This biodesulfurization is carried out by specific enzymatic pathways, most notably the "4S" pathway found in bacteria like Rhodococcus erythropolis. Flavin-dependent monooxygenases are central to this process. up.ptkisti.re.krasm.org

The initial oxidation of dibenzothiophene (DBT) to DBTO is catalyzed by the enzyme dibenzothiophene monooxygenase (DszC). up.ptkisti.re.kr This is followed by the oxidation of DBTO to dibenzothiophene 5,5-dioxide (DBTO₂) by dibenzothiophene sulfone monooxygenase (DszA). asm.orgnih.govnih.gov Both DszA and DszC are flavin-dependent monooxygenases that require a flavin reductase (DszD) to regenerate the reduced flavin cofactor (FMNH₂) using NADH. asm.org

Recent mechanistic studies have unveiled the involvement of a novel flavin-N5-oxide intermediate in the catalytic cycle of DszA. nih.govnih.govsemanticscholar.orgresearchgate.net Instead of the conventional C4a-peroxyflavin, the DszA-catalyzed reaction proceeds through the formation of a substrate hydroperoxide intermediate. This intermediate is then reduced by oxidized flavin to produce the corresponding alcohol and the flavin-N5-oxide. nih.gov This discovery has identified DszA as a flavin-N5-oxide-utilizing enzyme, expanding the known catalytic repertoire of flavoenzymes. nih.govnih.govresearchgate.net The identification of this intermediate provides a chemical rationale for the specific oxidative transformations occurring in the biodesulfurization pathway. nih.gov

| Enzyme | Substrate | Product | Key Intermediate |

| Dibenzothiophene monooxygenase (DszC) | Dibenzothiophene (DBT) | This compound (DBTO) | C4a-hydroperoxyflavin |

| Dibenzothiophene sulfone monooxygenase (DszA) | This compound (DBTO) | Dibenzothiophene 5,5-dioxide (DBTO₂) | Flavin-N5-oxide |

Radical-Mediated Processes

This compound can undergo radical-mediated reactions, particularly through photochemical processes. Irradiation of DBTO derivatives can lead to the cleavage of the sulfoxide S-O bond, a process known as photodeoxygenation. researchgate.netresearchgate.net This reaction generates the corresponding sulfide, dibenzothiophene, and atomic oxygen O(³P), which can then oxidize the surrounding solvent or other molecules. researchgate.net

The mechanism of photodeoxygenation can be pH-sensitive. Under basic conditions, a thermodynamically feasible pathway involves a photoinduced electron transfer that results in a hydroxysulfuranyl radical. researchgate.net This radical intermediate subsequently decomposes via heterolytic cleavage of the S-O bond. As the pH decreases, this electron transfer becomes less favorable, suggesting that alternative mechanisms may be at play in acidic or neutral conditions. researchgate.net

Furthermore, the dibenzothiophene radical cation can be generated through oxidative processes and subsequently react with nucleophiles or radicals. researchgate.netresearchgate.net For instance, the photolysis of the charge-transfer complex between dibenzothiophene and tetranitromethane primarily yields this compound, indicating a reaction pathway involving the radical cation. researchgate.netresearchgate.net The study of these radical cation reactions provides insight into the regiochemistry of attack, which can be influenced by the solvent and other reaction conditions. researchgate.netresearchgate.net

Nucleophilic and Electrophilic Reactions of this compound

This compound itself is a versatile substrate for both nucleophilic and electrophilic reactions, often initiated by activating the sulfoxide group. A significant application is in the synthesis of 5-(aryl)dibenzothiophenium salts. This is achieved by reacting DBTO with an activating agent like trifluoromethanesulfonic anhydride (Tf₂O), followed by the addition of a simple arene which acts as a nucleophile. nih.gov This process constitutes a highly selective, metal-free C-H sulfenylation of arenes. The resulting dibenzothiophenium salts are valuable intermediates in organic synthesis, for example, undergoing site-selective Suzuki-Miyaura coupling reactions. nih.gov

The activation of the sulfoxide creates a highly electrophilic sulfur center that is susceptible to attack by nucleophiles. The reaction with arenes proceeds via electrophilic aromatic substitution. Side reactions can occur, such as the disproportionation of the activated DBTO into dibenzothiophene and dibenzothiophene 5,5-dioxide. nih.gov

Conversely, electrophilic cyclization of 2-bromoaryl sulfinate esters with arylboronic acids provides an efficient route to synthesize a variety of substituted dibenzothiophene S-oxides. rsc.org This method involves a Suzuki-Miyaura cross-coupling followed by an electrophilic cyclization of the sulfinate ester moiety, showcasing the formation of the DBTO core through an electrophilic process targeting the aromatic rings. rsc.org

Theoretical and Computational Studies in this compound Synthesis and Reactivity

Density Functional Theory (DFT) Calculations for this compound

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural, electronic, and energetic properties of this compound and its derivatives. DFT calculations have been employed to optimize the ground state (S₀) and excited state (S₁) geometries of these molecules, providing insights into their photophysical behavior. scispace.com Such calculations help in determining vertical excitation energies and understanding the nature of low-energy singlet and triplet states, which are crucial for explaining phenomena like intersystem crossing in photo-induced reactions. scispace.com

A significant challenge in the computational chemistry of sulfoxides has been the accurate determination of the S-O bond dissociation enthalpy (BDE). DFT methods, alongside other ab initio computational approaches, have been applied to address this. researchgate.net These studies have shown that the aromaticity of the ring system containing the sulfur atom significantly influences the S-O BDE. For sulfoxides where the sulfur is part of a formally aromatic ring, like this compound, the BDE is found to be considerably lower compared to non-aromatic sulfoxides. researchgate.net This theoretical finding supports the experimental observation of photodeoxygenation upon irradiation. researchgate.netresearchgate.net

DFT is also utilized to study the adsorption and reactivity of dibenzothiophene derivatives on catalyst surfaces, which is relevant to hydrodesulfurization processes where DBTO can be an intermediate. researchgate.net These calculations can predict adsorption energies and geometries, helping to elucidate the structure-reactivity relationships. researchgate.net

Molecular Dynamics Simulations of this compound Reactions

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules and their reactions over time. While specific MD studies focusing exclusively on this compound reactions are not extensively detailed in the literature, simulations of the parent compound, dibenzothiophene, provide a framework for understanding the potential applications of this methodology. For instance, dissipative particle dynamics (DPD), a mesoscopic simulation technique, has been used to study the adsorption of dibenzothiophene on MoS₂ nanoparticles, a crucial first step in hydrodesulfurization. nih.gov

Reactive molecular dynamics simulations, using force fields like ReaxFF, can model chemical reactions, including bond formation and breaking. physchemres.org Such simulations could be applied to investigate the initial steps of DBTO decomposition or its reactions on catalyst surfaces under various conditions. Furthermore, non-adiabatic molecular dynamics approaches are valuable for modeling photoinduced processes, such as the photodissociation of the S-O bond in DBTO, by simulating the time evolution of the molecule on multiple electronic potential energy surfaces. diva-portal.org These computational techniques can provide a full-dimensional perspective on reaction dynamics, complementing static quantum chemical calculations of reaction pathways. diva-portal.org

Mechanistic Insights from Quantum Chemical Modeling

Quantum chemical modeling, including quantum mechanics/molecular mechanics (QM/MM) methods, provides profound insights into the complex reaction mechanisms involving this compound, particularly in enzymatic catalysis. up.pt The oxidation of dibenzothiophene to DBTO by the enzyme DszC has been investigated using QM/MM methods. up.ptkisti.re.kr These studies have elucidated a three-stage reaction mechanism:

Formation of a C4a-hydroperoxyflavin intermediate.

Nucleophilic attack of the sulfur atom of dibenzothiophene on the distal oxygen of the intermediate, leading to the formation of DBTO.

Proton transfer steps to release a water molecule and regenerate the oxidized flavin cofactor. up.ptkisti.re.kr

These models have identified key amino acid residues, such as His391, His92, and Tyr96, that are critical for activating molecular oxygen and facilitating the oxidation process. up.pt The calculated activation energy for the rate-limiting step (the oxidation of DBT to DBTO) is consistent with experimental turnover rates, validating the theoretical model. up.pt

Quantum chemical modeling also helps to understand non-enzymatic reactions. For example, theoretical predictions based on the valence bond configuration mixing (VBCM) model have been used to rationalize the regiochemistry of nucleophilic or radical attack on the dibenzothiophene radical cation, a process that can lead to the formation of DBTO. researchgate.netresearchgate.net These computational approaches are essential for interpreting experimental results and designing new catalysts or synthetic pathways. up.ptdiva-portal.org

Iii. Environmental and Biogeochemical Pathways of Dibenzothiophene 5 Oxide

Biotransformation and Biodegradation of Dibenzothiophene (B1670422) 5-oxide

The biotransformation of dibenzothiophene 5-oxide is a critical step in the breakdown of dibenzothiophene by various microorganisms. This process is a component of the broader field of biodesulfurization, which seeks to use biological systems to remove sulfur from fossil fuels, thereby reducing the formation of sulfur oxides (SOx) upon combustion.

Microbial Degradation Pathways Involving this compound as an Intermediate

Microorganisms have evolved specific metabolic pathways to utilize dibenzothiophene as a source of sulfur. In these pathways, this compound is a central intermediate.

The most extensively studied microbial degradation pathway for dibenzothiophene is the "4S" pathway, named for the four key sulfur-containing intermediates: dibenzothiophene (DBT), this compound (DBTO), dibenzothiophene 5,5-dioxide (DBTO2), and 2-hydroxybiphenyl-2-sulfinate (HBPS). researchgate.netresearchgate.net This pathway is characterized by the specific cleavage of the carbon-sulfur (C-S) bond without breaking the carbon-carbon bonds of the aromatic rings, thus preserving the hydrocarbon value of the fuel. wikipedia.orguniprot.org

The 4S pathway is an aerobic process that sequentially oxidizes the sulfur atom in dibenzothiophene. wikipedia.org The initial step is the oxidation of dibenzothiophene to this compound. wikipedia.orgnih.gov This is followed by a second oxidation to form dibenzothiophene 5,5-dioxide. wikipedia.orgnih.gov Subsequent enzymatic reactions lead to the cleavage of the C-S bond, releasing the sulfur as sulfite and leaving 2-hydroxybiphenyl (2-HBP) as the final organic product. researchgate.netnih.gov Several bacterial strains, most notably Rhodococcus erythropolis IGTS8, are known to possess the genetic machinery for the 4S pathway. wikipedia.org

The enzymatic reactions of the 4S pathway are catalyzed by a suite of enzymes encoded by the dsz operon. researchgate.net

DszC (Dibenzothiophene monooxygenase): This flavin-dependent monooxygenase catalyzes the first two steps of the 4S pathway. mdpi.com It is responsible for the oxidation of dibenzothiophene to this compound and the subsequent oxidation of this compound to dibenzothiophene 5,5-dioxide. uniprot.orgmdpi.comnih.gov DszC is considered a key and often rate-limiting enzyme in the biodesulfurization process. mdpi.com

DszA (Dibenzothiophene-5,5-dioxide monooxygenase): Following the action of DszC, DszA, another monooxygenase, acts on dibenzothiophene 5,5-dioxide. nih.govmdpi.com It catalyzes the cleavage of one of the C-S bonds, resulting in the formation of 2-hydroxybiphenyl-2-sulfinate (HBPS). nih.gov

DszB (2-hydroxybiphenyl-2-sulfinate sulfinolyase): The final enzymatic step is carried out by the desulfinase DszB. nih.govmdpi.com This enzyme hydrolyzes 2-hydroxybiphenyl-2-sulfinate to produce 2-hydroxybiphenyl (2-HBP) and sulfite (SO₃²⁻). mdpi.comnih.gov

The coordinated action of these enzymes ensures the efficient conversion of dibenzothiophene to a desulfurized organic compound and an inorganic sulfur species.

Interactive Table: Key Enzymes in the 4S Pathway and their Role in this compound Metabolism

| Enzyme | Gene | Function in 4S Pathway | Substrate(s) | Product(s) |

|---|---|---|---|---|

| DszC | dszC | Catalyzes the initial two oxidation steps. | Dibenzothiophene, This compound | This compound , Dibenzothiophene 5,5-dioxide |

| DszA | dszA | Catalyzes the cleavage of a C-S bond. | Dibenzothiophene 5,5-dioxide | 2-hydroxybiphenyl-2-sulfinate |

| DszB | dszB | Catalyzes the final desulfurization step. | 2-hydroxybiphenyl-2-sulfinate | 2-hydroxybiphenyl, Sulfite |

Photo-oxidation and Environmental Fate of this compound in Aquatic Systems

The absorption of UV radiation by chromophoric dissolved organic matter (CDOM) in water can generate reactive oxygen species, which can then react with dibenzothiophene to form the sulfoxide (B87167). nih.gov The subsequent fate of this compound in aquatic systems is influenced by a combination of further photo-oxidation and microbial degradation. The interplay between these abiotic and biotic processes determines the persistence and potential for bioaccumulation of this compound in the aquatic food web.

Role of this compound in Environmental Sulfur Cycling

The formation and subsequent degradation of this compound are integral parts of the environmental sulfur cycle, particularly in environments impacted by fossil fuel contamination. The microbial breakdown of this compound, primarily through the 4S pathway, results in the release of sulfur in the form of sulfite. researchgate.net This sulfite can then be oxidized to sulfate, a form of sulfur that is readily available for uptake by plants and other microorganisms. researchgate.net

The microbial processes that transform this compound contribute to the mineralization of organic sulfur, converting it into inorganic forms that can be assimilated by a wider range of organisms. In marine environments, the sulfur cycle is a complex network of microbial transformations. nih.gov The introduction of organosulfur compounds from oil spills or other sources can perturb this cycle. The ability of certain bacteria to degrade compounds like dibenzothiophene via intermediates such as this compound represents a natural attenuation mechanism that helps to mitigate the environmental impact of such contamination.

Iv. Catalytic Applications and Mechanistic Investigations of Dibenzothiophene 5 Oxide in Desulfurization Processes

Oxidative Desulfurization (ODS) Mechanisms Involving Dibenzothiophene (B1670422) 5-oxide Formation

The fundamental mechanism of ODS for dibenzothiophene involves a two-step oxidation process. Initially, dibenzothiophene is oxidized to dibenzothiophene 5-oxide (also known as dibenzothiophene sulfoxide). Subsequently, the sulfoxide (B87167) is further oxidized to the more polar dibenzothiophene 5,5-dioxide (dibenzothiophene sulfone). mdpi.comresearchgate.net The formation of the sulfoxide is often the rate-determining step. researchgate.net The increased polarity of these oxidized products facilitates their removal from the nonpolar fuel phase through extraction or adsorption. researchgate.netnih.gov This transformation is typically achieved using an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst. mdpi.comscielo.org.za The catalyst's role is to activate the oxidant, generating highly reactive oxygen species that attack the electron-rich sulfur atom in the dibenzothiophene molecule.

Homogeneous catalysis in ODS involves catalysts that are in the same phase as the reactants. A notable example is the use of peroxyformic acid, which is generated in situ from the reaction between hydrogen peroxide and formic acid. researchgate.net In this system, the oxidation of dibenzothiophene to its sulfoxide and subsequently to the sulfone occurs within the liquid phase. researchgate.net Kinetic studies have shown that the formation of this compound is the controlling step in this two-step reaction sequence. researchgate.net While effective, homogeneous systems can present challenges in catalyst separation and recycling, which has driven research towards more easily separable heterogeneous catalysts.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages, primarily the ease of catalyst recovery and reuse. sciencetechindonesia.com This approach is extensively studied for the ODS of dibenzothiophene, with a variety of solid materials being developed to efficiently catalyze the formation of this compound.

Mixed metal oxides are particularly effective catalysts for ODS due to their low cost and high catalytic activity. mdpi.com The synergistic interactions between different metal species can enhance performance.

V-Fe Catalysts : Bimetallic iron-vanadium hexagonal mesoporous silica (B1680970) (Fe-V-HMS) catalysts have demonstrated high activity in the oxidation of dibenzothiophene. An Fe-V-HMS catalyst with a 2:1 molar ratio of iron to vanadium was found to almost completely oxidize DBT to its sulfone, achieving a desulfurization rate of 98.1%. researchgate.net This material acts as both a catalyst and an adsorbent for the oxidized sulfur species. researchgate.net

CeO₂-V₂O₅ Catalysts : The combination of cerium and vanadium oxides has proven effective for ODS. V₂O₅ supported on CeO₂ leverages the redox properties of both metals. researchgate.net The addition of vanadium to CeO₂ increases the acidity of the catalyst, which correlates with improved catalytic activity. A vanadium catalyst with a high loading of vanadium oxide achieved nearly 100% conversion of 4,6-dimethyl dibenzothiophene. researchgate.net The synergy between V₂O₅ and CeO₂ is believed to enhance the catalytic oxidation capabilities. hnu.edu.cn

NbVOx Catalysts : Niobium-vanadium mixed oxides (NbVOx) have been evaluated for the extractive catalytic oxidative desulfurization (ECODS) of dibenzothiophene. The synthesis method and precursors influence the catalyst's properties, such as acidity and the concentration of oxygen vacancies. mdpi.comnih.gov NbVOx catalysts prepared with an excess of ammonium (B1175870) metavanadate achieved approximately 90% removal of DBT within 90 minutes at 60 °C. nih.gov The high activity is attributed to higher acidity, a greater concentration of oxygen vacancies, and the presence of vanadium peroxo ligands on the surface. mdpi.comnih.gov

Rhombohedral BaRuO₃ : A rhombohedral BaRuO₃ nanoperovskite has been shown to be an efficient heterogeneous catalyst for the selective oxidation of various sulfides, including dibenzothiophene, using molecular oxygen as the oxidant. acs.org This catalyst demonstrated superior oxygen transfer ability, leading to the quantitative conversion of dibenzothiophene into the corresponding sulfone. acs.org Density functional theory calculations suggest that the face-sharing octahedra in the BaRuO₃ crystal structure are the likely active sites for the oxidation reaction. acs.org

| Catalyst | Oxidant | Key Findings | DBT Removal/Conversion (%) | Reference |

|---|---|---|---|---|

| Fe-V-HMS | tert-butyl hydroperoxide | Acts as both catalyst and adsorbent. | 98.1% | researchgate.net |

| CeO₂-V₂O₅ | Not Specified | High V₂O₅ loading leads to high conversion. Increased acidity improves activity. | ~100% (for 4,6-DMDBT) | researchgate.net |

| NbVOx | H₂O₂ | Activity linked to acidity, oxygen vacancies, and peroxo ligands. | ~90% | nih.gov |

| Rhombohedral BaRuO₃ | O₂ | Face-sharing octahedra are proposed active sites. | Quantitative conversion | acs.org |

Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal nodes and organic linkers, offering large surface areas and tunable functionalities. mdpi.com These characteristics make them promising candidates for catalytic applications, including ODS. magtech.com.cnrsc.orgnih.gov

One notable example is UiO-66-NH₂, a zirconium-based MOF. nih.govacs.org The metal cluster units in the MOF structure are believed to enhance the electrophilicity of the oxidant (e.g., H₂O₂), thereby facilitating the attack on the sulfur atom of dibenzothiophene. nih.gov In a study optimizing reaction conditions, UiO-66-NH₂ achieved 89.7% DBT removal at 72.6 °C. nih.gov The π-complexation between the dibenzothiophene molecule and the MOF's linkers or metal centers is also considered an important factor in their performance. mdpi.com

Dispersing active catalytic species on high-surface-area supports is a common strategy to enhance catalytic efficiency and stability. Various nanomaterials have also been developed for this purpose.

Supported Catalysts : Transition metal oxides, such as those of molybdenum and vanadium, have been supported on materials like MCM-41, a mesoporous silica. sci-hub.box A bimetallic MoO₃/V₂O₅/MCM-41 catalyst demonstrated high activity, converting 99.06% of dibenzothiophene to its sulfone under optimized conditions with H₂O₂ as the oxidant. sci-hub.box Similarly, Keplerate nanoballs ({Mo₁₃₂}) supported on activated carbon achieved up to 99.5% sulfur removal at room temperature. rsc.org Mesoporous silicas are frequently chosen as supports due to their large surface area, uniform pore size, and high adsorption capacity. mdpi.com

Nanomaterials : Nanostructured catalysts offer unique properties due to their high surface-area-to-volume ratio. Oxidovanadium(IV)-containing nanofibres have been used for the oxidation of dibenzothiophene, achieving a maximum oxidation yield of 91.7% (90.6% sulfone and 1.1% sulfoxide). scielo.org.za In another example, α-MnO₂ nanosheets supported on palygorskite were used for the catalytic ODS of dibenzothiophene, achieving a maximum sulfur removal of 97.7% under mild conditions. rsc.org

| Catalyst | Support/Form | Oxidant | Key Findings | DBT Removal/Conversion (%) | Reference |

|---|---|---|---|---|---|

| MoO₃/V₂O₅ | MCM-41 | H₂O₂ | High bimetallic loading showed the highest activity. | 99.06% | sci-hub.box |

| {Mo₁₃₂} | Activated Carbon | H₂O₂ | Highly efficient at room temperature. | 99.5% | rsc.org |

| Oxidovanadium(IV) | Nanofibres | H₂O₂ | Yield dependent on substrate and oxidant concentration. | 91.7% (overall oxidation) | scielo.org.za |

| α-MnO₂ | Palygorskite Nanosheets | H₂O₂ | Catalyst was recyclable with no significant loss in activity. | 97.7% | rsc.org |

Electrochemical oxidation offers an alternative route for ODS, avoiding the need for chemical oxidants by using an electric potential to drive the oxidation reaction. The process can convert dibenzothiophene into its more polar sulfoxide and sulfone derivatives. researchgate.net The presence of water plays a crucial role in the reaction mechanism, providing the oxygen atom for the formation of the sulfoxide. researchgate.netchemrxiv.org

Heterogeneous Catalysis for this compound Production

Adsorption Studies of this compound in Desulfurization

The removal of sulfur compounds from fuels is a critical process to mitigate environmental pollution, and adsorptive desulfurization is a promising technique due to its cost-effectiveness and operational simplicity. This process often involves the oxidation of dibenzothiophene (DBT) to this compound, which is then more readily adsorbed.

The adsorption behavior of dibenzothiophene and its oxidized forms is crucial for designing efficient desulfurization systems. Adsorption isotherms, which describe the equilibrium relationship between the concentration of the adsorbate in the solution and on the adsorbent surface, are often modeled using Langmuir and Freundlich equations. Studies have shown that the adsorption of DBT on various adsorbents, such as activated carbon and nickel oxide-doped carbon nanotubes, fits both the Langmuir and Freundlich models well. ias.ac.inresearchgate.net The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is empirical and describes multilayer adsorption on heterogeneous surfaces.

The kinetics of adsorption, which describes the rate of adsorbate uptake, is often analyzed using pseudo-first-order and pseudo-second-order models. Research indicates that the adsorption of DBT and thiophene (B33073) on activated carbon and modified carbon nanotubes follows pseudo-second-order kinetics. ias.ac.inresearchgate.net This suggests that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons.

The following table summarizes the adsorption isotherm and kinetic models for dibenzothiophene on different adsorbents.

| Adsorbent | Adsorption Isotherm Models | Adsorption Kinetic Model | Maximum Adsorption Capacity (mg/g) | Reference |

| Activated Carbon (AC) | Langmuir, Freundlich | Pseudo-second-order | - | ias.ac.in |

| Nickel Oxide Doped AC (ACNI5) | Langmuir, Freundlich | Pseudo-second-order | 74 ± 5 | ias.ac.in |

| Carbon Nanotubes (CNT) | Langmuir, Freundlich | Pseudo-second-order | - | ias.ac.in |

| Nickel Oxide Doped CNT (CNTNI5) | Langmuir, Freundlich | Pseudo-second-order | - | ias.ac.in |

| AgY Zeolite | Langmuir | Pseudo-second-order | 57.5 (mg S/g) | uobaghdad.edu.iq |

| Activated Carbon from Mixed Date Pits | Langmuir | Pseudo-second-order | 23.80 | icm.edu.pl |

| Hybrid Activated Charcoal/Mixed Metal Oxide | Langmuir | Pseudo-second-order | 23.8 | tandfonline.comresearchgate.net |

A variety of materials have been investigated for their potential to adsorb sulfur compounds from fuels. The effectiveness of these adsorbents often relies on their surface area, pore structure, and surface chemistry.

Activated Charcoal (AC) is a widely used adsorbent due to its high surface area and porous structure. acs.org Its performance can be enhanced by modification. For instance, treating activated carbon with sulfuric acid can increase its mesoporous volume and the number of acidic surface groups, leading to a higher adsorption capacity for DBT. researchgate.net Doping activated carbon with transition metals like copper, cobalt, or nickel can also significantly affect its DBT adsorption capacity. scientific.net

Mixed Metal Oxides (MMOs) have also shown promise as adsorbents for desulfurization. researchgate.net For example, a hybrid adsorbent composed of activated charcoal and copper-manganese (B8546573) mixed metal oxides demonstrated high efficiency in removing DBT from model and commercial diesel fuel. tandfonline.comresearchgate.net The synergy between the high surface area of activated charcoal and the specific chemical affinity of the metal oxides for sulfur compounds contributes to the enhanced performance. Titanium dioxide-biochar composites have also been identified as highly effective for DBT removal. biochartoday.com

The table below provides an overview of different adsorbent materials and their performance in DBT capture.

| Adsorbent Material | Key Features | DBT Removal Efficiency/Capacity | Reference |

| Activated Carbon (H₂SO₄ treated) | Increased mesoporous volume and acidic surface groups | 0.305 g/g adsorbed DBT | researchgate.net |

| Transition Metal Loaded Activated Carbon | Modified surface chemistry | Significant effect on DBT adsorption | scientific.net |

| Hybrid Activated Charcoal/Mixed Metal Oxide | High surface area and chemical affinity | 91.1% sulfur removal, 23.8 mgS/g capacity | tandfonline.comresearchgate.net |

| Graphene Oxide/Mixed Metal Oxide | Matching geometry and charge | Outperforms individual components | whiterose.ac.uk |

| Titanium Dioxide-Biochar Composite | Strong DBT interactions | 99.82% removal efficiency, 31.1 mg/g capacity | biochartoday.com |

| Zinc/Copper-based Metal-Organic Frameworks | High desulfurization capacities | Superior to previously reported values | rsc.org |

Biocatalytic Desulfurization Strategies and this compound

Biocatalytic desulfurization (BDS) presents an environmentally friendly alternative to conventional hydrodesulfurization, operating under milder conditions. This process often utilizes microorganisms that can selectively remove sulfur from organosulfur compounds like dibenzothiophene.

To improve the practical application of biocatalysts in desulfurization, various immobilization techniques have been developed. Immobilization enhances the operational stability of microbial cells, allows for easier separation from the reaction mixture, and facilitates their reuse. nih.gov

Microbial Cell Immobilization can be achieved by entrapping cells in a polymeric matrix, such as sodium alginate. researchgate.netresearchgate.net For example, Pseudomonas stutzeri UP-1 cells immobilized in sodium alginate showed high biodesulfurization activity for DBT. researchgate.net Similarly, Paenibacillus strains immobilized in alginate gel beads exhibited increased production of 2-hydroxybiphenyl (2-HBP), the desulfurized product of DBT, compared to free-floating cultures. nih.gov

Nanoparticle Coating is another innovative strategy to enhance desulfurization. Coating microbial cells with magnetic nanoparticles, such as Fe₃O₄, allows for easy separation of the biocatalyst using a magnetic field. nih.govnih.gov Studies on Pseudomonas delafieldii coated with Fe₃O₄ nanoparticles showed that the coated cells maintained the same desulfurizing activity as free cells and could be reused multiple times. nih.govnih.gov Furthermore, coating Paenibacillus strains with these nanoparticles also led to a significant increase in the desulfurization of DBT and its sulfone derivative. nih.gov

The following table summarizes the improvements in desulfurization efficiency using different immobilization and coating techniques.

| Microorganism | Immobilization/Coating Method | Key Findings | Reference |

| Pseudomonas stutzeri UP-1 | Sodium Alginate Entrapment | High DBT biodesulfurization activity. | researchgate.net |

| Pseudomonas sp. strain KWN5 | Sodium Alginate Entrapment | Could be reused for five cycles without loss of activity. | researchgate.net |

| Paenibacillus strains | Alginate Gel Bead Immobilization | 54% increase in 2-HBP production from DBT. | nih.gov |

| Pseudomonas delafieldii | Fe₃O₄ Nanoparticle Coating | Maintained activity, reusable for over five times. | nih.govnih.gov |

| Paenibacillus strains | Fe₃O₄ Nanoparticle Coating | 44% increase in 2-HBP production from DBT. | nih.gov |

Optimization of Catalytic Desulfurization Processes for this compound Conversion

To enhance the efficiency and economic viability of catalytic desulfurization, it is essential to optimize the process parameters. Statistical experimental design methods are powerful tools for achieving this.

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used to model and analyze problems where a response of interest is influenced by several variables. nih.govresearchgate.net It is particularly useful for optimizing complex processes like oxidative desulfurization (ODS).

In a study on the catalytic oxidation of DBT over a metal-organic framework (MOF) catalyst, UiO-66-NH₂, RSM with a central composite design (CCD) was employed to optimize the reaction conditions. nih.govresearchgate.netacs.org The variables investigated were temperature, the mass ratio of oxidant to sulfur (O/S), and the mass ratio of catalyst to sulfur (C/S). nih.govacs.org

The study found that a quadratic model accurately described the relationship between the variables and the DBT removal efficiency. The optimal conditions for sulfur removal were determined to be a temperature of 72.6 °C, an O/S ratio of 1.62 mg/mg, and a C/S ratio of 12.1 mg/mg. nih.govresearchgate.net Under these conditions, a DBT removal of 89.7% was achieved. nih.govresearchgate.net The analysis of variance (ANOVA) indicated that temperature had the most significant effect on the oxidative desulfurization reaction. nih.govresearchgate.net

The table below presents the optimized process parameters and the resulting desulfurization efficiency from the RSM study.

| Parameter | Optimized Value | DBT Removal Efficiency | Reference |

| Temperature | 72.6 °C | 89.7% | nih.govresearchgate.net |

| Oxidant/Sulfur (O/S) Mass Ratio | 1.62 mg/mg | 89.7% | nih.govresearchgate.net |

| Catalyst/Sulfur (C/S) Mass Ratio | 12.1 mg/mg | 89.7% | nih.govresearchgate.net |

V. Advanced Spectroscopic and Analytical Techniques for Dibenzothiophene 5 Oxide Research

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and electronic properties of Dibenzothiophene (B1670422) 5-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone for the structural elucidation of Dibenzothiophene 5-oxide.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. In a deuterated chloroform (CDCl₃) solvent, the aromatic protons of this compound exhibit complex multiplets in the downfield region, typically between 7.40 and 8.00 ppm. orgsyn.orgorgsyn.org The specific chemical shifts and coupling constants are essential for confirming the substitution pattern on the dibenzothiophene core.

| Proton Assignment | Chemical Shift (δ) in ppm |

| Aromatic Protons | 7.48 - 8.00 |

Data obtained in CDCl₃ at 500 MHz. orgsyn.org

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The chemical shifts in the ¹³C NMR spectrum for this compound are characteristic of the aromatic rings and the carbon atoms adjacent to the sulfoxide (B87167) group. chemicalbook.com

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is a powerful hybrid technique used for the separation, detection, and identification of this compound, particularly in complex mixtures such as metabolic or environmental samples. researchgate.netresearchgate.net In studies of biodesulfurization, LC-MS is employed to track the transformation of Dibenzothiophene (DBT) into its metabolites. researchgate.netresearchgate.net this compound (DBTO), with a molecular mass of 200.26 g/mol , is a key intermediate in these pathways and can be identified by its corresponding mass-to-charge ratio (m/z) in the mass spectrum. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule. The UV-Vis spectrum is characterized by absorption bands in the ultraviolet region, which arise from π-π* transitions within the aromatic system. The oxidation of the sulfur atom to a sulfoxide group influences the electronic structure and, consequently, the absorption spectrum compared to the parent Dibenzothiophene. researchgate.netresearchgate.net For instance, studies on the oxidative desulfurization of Dibenzothiophene show distinct spectral changes as it is converted to its oxidized forms. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is instrumental in identifying the functional groups present in this compound. The most characteristic feature in the FTIR spectrum is the strong absorption band corresponding to the S=O stretching vibration of the sulfoxide group. This peak is typically observed in the region of 1030-1070 cm⁻¹. Other bands in the spectrum correspond to C-H and C=C stretching and bending vibrations of the aromatic rings. researchgate.net FTIR is also used to characterize materials and catalysts involved in the synthesis or conversion of this compound. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) XPS provides information about the elemental composition and the chemical state of elements on the surface of a material. In research related to the catalytic oxidation of Dibenzothiophene, XPS is used to analyze the oxidation state of the metal catalysts involved in the conversion to this compound and subsequently to Dibenzothiophene 5,5-dioxide. rsc.org For example, it can confirm the tetravalent oxidation state of manganese in MnO₂ catalysts used for this process. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy EPR (or Electron Spin Resonance, ESR) spectroscopy is a technique specific to species with unpaired electrons, such as radicals. While this compound itself is not a radical, EPR has been used to study the radical cations of the parent compound, Dibenzothiophene. researchgate.net This provides insights into the electronic structure and reactivity of related sulfur-containing aromatic compounds, which can be relevant for understanding oxidation mechanisms that lead to the formation of the 5-oxide.

Chromatographic Analysis

Chromatographic methods are essential for separating this compound from reactants, products, and other components in a mixture, allowing for its qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is widely used for the analysis of volatile and thermally stable compounds like Dibenzothiophene and its metabolites. In the context of biodesulfurization studies, GC-MS is employed to identify the products formed from the degradation of Dibenzothiophene. nih.govresearchgate.net this compound can be detected and quantified, often after a derivatization step. nih.gov The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 200, with other significant peaks at m/z 184 (loss of oxygen) and m/z 171. nih.govnist.gov

| Parameter | Value |

| Molecular Ion (M⁺) | m/z 200 |

| Major Fragment 1 | m/z 184 |

| Major Fragment 2 | m/z 171 |

Data from NIST Mass Spectrometry Data Center. nih.gov

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for the separation and quantification of non-volatile or thermally sensitive compounds. It is frequently applied to monitor the progress of reactions involving Dibenzothiophene and its derivatives, such as in biodesulfurization processes where Dibenzothiophene is converted to 2-hydroxybiphenyl via this compound. nih.govnih.gov Different detectors, such as UV-Vis or diode array detectors (DAD), can be coupled with HPLC to provide spectral information for peak identification. mdpi.com

Q & A

Q. What are the established methods for synthesizing Dibenzothiophene 5-Oxide, and what experimental parameters are critical for achieving high purity?

- Answer : this compound is primarily synthesized via oxidation of dibenzothiophene. Two validated methods include:

-

Direct oxidation with oxygen : Heating dibenzothiophene under high-temperature, high-pressure oxygen atmospheres, ensuring thorough mixing and controlled reaction duration .

-

Peracid-mediated oxidation : Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at ambient conditions, followed by purification via column chromatography .

Critical parameters include reaction temperature (80–120°C for O₂ method), oxygen concentration, solvent polarity, and post-synthesis characterization (e.g., NMR, HRMS) to confirm purity .Table 1: Synthesis Methods Comparison

Method Conditions Key Characterization Techniques O₂ oxidation 100–120°C, 5–10 bar O₂ NMR (¹H/¹³C), elemental analysis mCPBA oxidation RT, CH₂Cl₂ solvent HRMS, FTIR, melting point

Q. How should researchers characterize this compound to confirm structural identity and purity?

- Answer :

- Structural confirmation : Use ¹H/¹³C NMR to identify sulfoxide proton signals (δ ~2.5–3.5 ppm) and aromatic protons. High-resolution mass spectrometry (HRMS) should match the theoretical mass (C₁₂H₈OS: [M+H]⁺ = 201.0373) .

- Purity assessment : Conduct elemental analysis (C, H, S, O) and HPLC with UV detection (λ = 254 nm). For new derivatives, provide full spectral data and compare with literature .

Q. What storage conditions are optimal for this compound to prevent degradation?

- Answer : Store in airtight, light-protected containers at room temperature. Avoid prolonged exposure to moisture, as sulfoxides are hygroscopic. Solubility in chloroform (slight) and methanol (slight) allows for recrystallization if degradation occurs .

Advanced Research Questions

Q. What mechanistic pathways explain the oxidation of dibenzothiophene to its 5-oxide derivative under varying reaction conditions?

- Answer : Two distinct pathways are observed:

- Electrophilic oxidation : Oxygen insertion at the sulfur atom via radical intermediates under high-temperature O₂ conditions, forming the sulfoxide group .

- Peracid-mediated oxidation : mCPBA acts as an electrophilic oxygen donor, with the reaction proceeding through a polar transition state in aprotic solvents .

Solvent polarity and oxidizing agent choice influence reaction kinetics and regioselectivity. Computational studies (DFT) can model transition states to validate mechanisms .

Q. How can contradictions in reported solubility data for this compound be resolved methodologically?

- Answer : Discrepancies often arise from purity variations or measurement techniques. To resolve:

- Standardize solvent preparation (e.g., anhydrous CHCl₃).

- Use gravimetric analysis or UV-Vis calibration curves for quantification.

- Cross-reference with literature values (e.g., slight solubility in CHCl₃ and MeOH as per ).

Q. What advanced analytical techniques are suitable for quantifying this compound in complex matrices (e.g., environmental samples)?

- Answer :

- GC-HRMS-SIM : Enables selective detection in crude oil or biological matrices with high sensitivity (LOD ~0.1 ppb) .

- LC-MS/MS : Quantifies metabolites (e.g., hydroxylated derivatives) using collision-induced dissociation (CID) .

Validate methods with internal standards (e.g., deuterated analogs) and spike-recovery experiments.

Q. How do microbial degradation pathways of this compound inform bioremediation strategies?

- Answer : Mycobacterium aromativorans JS19b1T degrades this compound via the "4S pathway," producing 2-hydroxybiphenyl. Key enzymes (DszC, DszA) catalyze successive oxidations. Optimizing bacterial consortia and oxygen availability enhances degradation efficiency in contaminated soils .

Methodological Considerations

Q. How should researchers design experiments to mitigate hazards associated with this compound synthesis?

- Answer :

- Conduct a pre-experiment risk assessment (e.g., NFPA ratings for reagents like triflic anhydride).

- Use fume hoods for volatile solvents (CH₂Cl₂) and explosion-proof equipment for diazo compounds .

- Follow Prudent Practices in the Laboratory (National Academies Press) for waste disposal .

Q. What computational approaches are effective in studying this compound’s molecular interactions (e.g., adsorption on activated carbon)?

- Answer : Density Functional Theory (DFT) simulations reveal hydrogen bonding between the sulfoxide group and phenolic hydroxyl groups on activated carbon. Experimental validation via adsorption isotherms (Langmuir model) confirms theoretical predictions .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on this compound’s reactivity in photochemical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.